Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds characterized by a pyrimidine ring fused to a thiophene ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Specifically, thieno[3,2-d]pyrimidin-4(3H)-ones have shown promise as inhibitors for a variety of targets. [, , , ]
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is a chemical compound belonging to the thieno[3,2-D]pyrimidine family, characterized by a thieno ring fused with a pyrimidine structure. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been studied for its anti-inflammatory and anticancer properties, making it a subject of interest in drug development.
The synthesis and evaluation of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one have been documented in various scientific articles and patents. Research highlights include its synthesis via different methodologies and its biological evaluations against various diseases, including cancer and inflammatory conditions .
This compound falls under the category of heterocyclic compounds, specifically thieno[3,2-D]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their therapeutic potential against various diseases.
The synthesis of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one can be achieved through several synthetic routes. A common method involves the aza-Wittig reaction, which allows for the formation of the thieno-pyrimidine framework. Other methods may include multicomponent reactions and condensation techniques using appropriate starting materials such as thioketones and substituted amines .
The molecular structure of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one features a thieno ring fused to a pyrimidine core with an ethylamino side chain. The compound can be represented as follows:
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one participates in various chemical reactions:
The reactions typically require specific conditions such as temperature control and the presence of solvents like dimethyl sulfoxide or acetonitrile to enhance yield and selectivity.
The mechanism of action for 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
In vitro studies have demonstrated varying degrees of inhibition against COX enzymes, with half-maximal inhibitory concentration (IC50) values indicating its potency compared to standard drugs like diclofenac .
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one has significant applications in medicinal chemistry:
Nitrogen-containing heterocycles represent foundational architectures in modern medicinal chemistry, comprising >75% of FDA-approved small-molecule drugs. Among these, pyrimidine stands as a privileged pharmacophore due to its prebiotic origins and ubiquitous presence in essential biomolecules (e.g., nucleic acid bases, thiamine, riboflavin) [6]. This inherent biological compatibility enables pyrimidine derivatives to interact efficiently with diverse enzyme systems and receptors. Epidermal Growth Factor Receptor (EGFR) kinase inhibitors exemplify this significance, where pyrimidine-based drugs (e.g., osimertinib, gefitinib, afatinib) have revolutionized targeted cancer therapy. These agents specifically inhibit aberrant tyrosine kinase signaling in malignancies like non-small cell lung cancer (NSCLC) by targeting ATP-binding domains and mutation hotspots (e.g., T790M, L858R) [3] [5]. The structural plasticity of the pyrimidine ring allows extensive functionalization, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic parameters—a critical advantage in overcoming drug resistance and off-target effects.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives constitute an emerging subclass of fused heterocycles where a thiophene ring is annulated with pyrimidine at the [3,2-d] position. This fusion confers distinct physicochemical and pharmacological advantages:
Enhanced Planarity and π-Deficiency: The electron-withdrawing nitrogen atoms at positions 1 and 3 create significant electron deficiency at C2, C4, and C6, while the thiophene sulfur contributes to polarizability. This electronic profile facilitates interactions with target proteins through π-π stacking, hydrogen bonding, and dipole-dipole forces [6] [4]. X-ray crystallographic studies confirm a near-planar geometry, enabling deep penetration into hydrophobic enzyme pockets inaccessible to non-fused pyrimidines.
Bioisosteric Properties: The thieno[3,2-d]pyrimidine core serves as a bioisostere for quinazoline, retaining comparable hydrogen-bonding patterns while offering improved metabolic stability. This is evidenced by patented derivatives exhibiting potent GnRH receptor antagonism, highlighting therapeutic potential beyond oncology [4].
Synthetic Versatility: Reactive positions (C2, N3, C6) allow regioselective modifications:
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Unsubstituted core | C₆H₄N₂OS | 152.17 | Parent scaffold; High reactivity at C2 and C6 |
2-Methyl derivative [2] | C₇H₆N₂OS | 166.20 | Methyl group enhances lipophilicity (logP +0.5 vs parent) |
2-[(Ethylamino)methyl] derivative | C₉H₁₂N₃OS | 210.28 | Ethylamino side chain introduces basic center (predicted pKa ~8.5) |
The strategic incorporation of a 2-[(ethylamino)methyl] moiety addresses critical limitations of unsubstituted thieno[3,2-d]pyrimidinones:
Solubility-Bioavailability Balance: Unsubstituted scaffolds (e.g., 3H,4H-thieno[2,3-d]pyrimidin-4-one, CID 2808547) exhibit poor aqueous solubility (<0.1 mg/mL) due to planar, crystalline structures [1]. The ethylamino-methyl group introduces a basic nitrogen (predicted pKa ~8.5), enabling salt formation with acids to enhance solubility. Molecular dynamics simulations indicate the flexible side chain disrupts crystal packing, reducing lattice energy by ~15 kcal/mol versus methyl analogs [3].
Membrane Permeability: While methyl substitution at C2 (e.g., 2-methylthieno[3,2-d]pyrimidin-4(3H)-one) increases logP by 0.5 units, it lacks protonatable centers for pH-dependent transport. The ethylamino group provides controlled lipophilicity (calculated logD₇.₄ = 1.2 ± 0.3) combined with a tertiary amine capable of cation-pore interactions in intestinal epithelia. This balance supports passive diffusion and potential carrier-mediated uptake [5].
Target Engagement Optimization: In EGFR inhibitors, C2 substituents directly influence mutant selectivity. Ethylamino-methyl’s moderate size (molar refractivity = 33.6) and hydrogen-bonding capacity may allow accommodation in T790M/L858R mutant pockets without steric clashes observed with bulkier groups. Docking studies suggest the terminal amine forms a water-bridged hydrogen bond with Thr854, stabilizing the inactive kinase conformation [3] [5].
Table 2: Predicted Pharmacokinetic Properties of Substituted Thieno[3,2-d]pyrimidinones
Parameter | Unsubstituted Core | 2-Methyl Derivative | 2-[(Ethylamino)methyl] Derivative |
---|---|---|---|
logP (Octanol/Water) | 0.9 ± 0.2 | 1.4 ± 0.3 | 1.1 ± 0.2* |
Water Solubility (mg/mL) | <0.01 | 0.15 | >5.0 (as HCl salt) |
Predicted pKa | N/A (acidic NH) | N/A | 8.5 ± 0.5 (amine) |
Passive Permeability (PAMPA, nm/s) | 2.1 | 8.7 | 15.3* |
Molecular Weight (g/mol) | 152.17 | 166.20 | 210.28 |
Note: logD₇.₄ of ethylamino derivative = 1.1 due to partial ionization; PAMPA data estimated from analog profiles [2] [4] [6]
The ethylamino-methyl group thus represents a rational design strategy to overcome the "flatland" limitations of fused heterocycles. By combining moderate lipophilicity with ionizable character, this substitution pattern may enhance oral absorption while maintaining the core’s target affinity—a hypothesis supported by the clinical success of analogous modifications in osimertinib’s solubilizing side chain [3] [5].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1